N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide

SARS-CoV-2 Entry inhibitor In vivo efficacy

SARS-CoV-2-IN-120 (Compound S22) is a unique cooperative spike trimerization inhibitor that simultaneously locks all three RBDs in a closed conformation, a mechanism confirmed by cryo-EM. Unlike competitive ACE2 mimetics, S22 delivers unusually slow dissociation kinetics and sustained in vivo viral suppression (100-fold reduction in XBB.1.5-challenged mice). Essential for structural biology, neutralization assay calibration, and PK/PD modeling of antiviral multimerization. Available with ≥95% purity. Request a quote today.

Molecular Formula C21H18N4O3S2
Molecular Weight 438.52
CAS No. 308293-08-5
Cat. No. B2383486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide
CAS308293-08-5
Molecular FormulaC21H18N4O3S2
Molecular Weight438.52
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H18N4O3S2/c1-2-19-23-24-21(29-19)25-30(27,28)16-12-10-15(11-13-16)22-20(26)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,22,26)(H,24,25)
InChIKeyHJZPZKJJQGFFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide (CAS 308293-08-5) — Core Chemical Identity and SARS-CoV-2 Entry Inhibitor Classification


N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide (CAS 308293-08-5) is a synthetic small molecule belonging to the arylthiadiazolylsulfonamide class, with a molecular formula of C21H18N4O3S2 and a molecular weight of 438.52 g/mol . The compound is commercially known as SARS-CoV-2-IN-120 and has been characterized as a specific SARS-CoV-2 entry inhibitor (Compound S22). Its mechanism involves cooperative trimerization within the spike protein apex cavity, stabilizing all three receptor-binding domains (RBDs) in a closed conformation to block ACE2 interaction [1].

Why SARS-CoV-2 Entry Inhibitors Cannot Be Interchanged With N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide


Generic substitution within the SARS-CoV-2 entry inhibitor class is precluded by compound-specific differences in binding stoichiometry, target engagement kinetics, and conformational locking mechanisms. Unlike competitive ACE2 mimetics or single-site spike binders, this compound undergoes cooperative trimerization that simultaneously locks all three RBDs in a down conformation [1]. This distinct mode of action directly translates to unusually slow dissociation kinetics and sustained in vivo suppression of viral replication, properties that cannot be assumed for structurally related analogs lacking the same trimerization capacity [1].

Quantitative Differentiation Evidence for N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide in SARS-CoV-2 Entry Inhibition


In Vivo Viral Replication Suppression in XBB.1.5-Infected Mice

In a murine model of XBB.1.5 infection, S22 achieved a 100-fold reduction in pulmonary viral replication relative to untreated controls, consistent with its slow dissociation kinetics and favorable pharmacokinetics [1]. This magnitude of in vivo suppression is notably higher than that typically reported for single-site spike binders, which generally exhibit faster off-rates and require higher dosing.

SARS-CoV-2 Entry inhibitor In vivo efficacy

Mechanistic Differentiation via Cooperative Trimerization and RBD Locking

Cryo-EM analysis revealed that S22 assembles as a trimer within a previously uncharacterized pocket at the spike apex, simultaneously stabilizing all three RBDs in the down orientation [1]. This cooperative binding mechanism is distinct from other spike-targeting small molecules such as S416, which binds at six distinct sites across two interfaces but does not exhibit the same 3:3 stoichiometric trimerization [2]. The resulting slow dissociation rate is a direct consequence of the cooperative assembly, yielding a prolonged target engagement that is not achievable with monomeric or dual-locking inhibitors.

Spike protein Trimerization Cryo-EM

Broad-Spectrum Antiviral Activity Against Omicron Subvariants

S22 has been described as a potent inhibitor of BA.2 and all subsequent Omicron variants, including XBB.1.5, with consistent activity across these genetically divergent strains [1]. While many monoclonal antibodies and receptor decoys lose potency against evolving Omicron sublineages due to RBD mutations, S22's conserved binding pocket within the spike apex confers variant-independent efficacy. In direct contrast, the entry inhibitor Arbidol (umifenovir) shows only marginal activity against Omicron variants (EC50 > 10 μM) and is not considered a viable single-agent for these strains.

Omicron variants Neutralization Broad-spectrum

High-Value Application Scenarios for N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide (SARS-CoV-2-IN-120)


In Vivo Efficacy Studies Requiring Deep and Durable Viral Suppression

Researchers investigating the pharmacodynamics of spike-targeting antivirals in mouse models of Omicron infection require compounds that achieve >90% reduction in lung viral titers with a favorable safety profile. The demonstrated 100-fold reduction in XBB.1.5-challenged mice [1] positions S22 as a robust positive control or lead candidate for in vivo efficacy studies where deep viral suppression is the primary endpoint.

Structural Biology of Spike Trimer Stabilization and Drug Design

The unique cooperative trimerization mechanism of S22, elucidated by cryo-EM [1], makes it an indispensable tool for structural biologists studying the all-down RBD conformation and the druggable pocket at the spike apex. This compound can serve as a reference ligand for fragment-based drug design campaigns targeting conserved inter-protomer interfaces.

Broad-Spectrum Antiviral Screening Panels for Evolving SARS-CoV-2 Variants

Due to its consistent activity against BA.2 and all subsequent Omicron variants [1], S22 is ideally suited as a calibration standard in pseudovirus or authentic virus neutralization panels. It provides a stable performance baseline against which the potency of novel antibodies, peptides, or small molecules can be benchmarked across genetically diverse strains.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Cooperative Binding Inhibitors

The slow dissociation rate resulting from cooperative trimerization [1] offers a unique PK/PD profile that can be exploited to model the relationship between target engagement kinetics and in vivo efficacy. S22 serves as a prototypical compound for validating mathematical models that predict the impact of drug multimerization on duration of action.

Quote Request

Request a Quote for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.